molecular formula C17H25NO2 B8322455 2-(4-Benzyl-piperidin-1-yl)-propionic acid ethyl ester

2-(4-Benzyl-piperidin-1-yl)-propionic acid ethyl ester

Cat. No. B8322455
M. Wt: 275.4 g/mol
InChI Key: MCNPJRNYZCLEEJ-UHFFFAOYSA-N
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Patent
US07435744B2

Procedure details

A mixture of 0.5 g (2.0 mmol) of 2-(4-benzyl-piperidin-1-yl)-propionic acid hydrochloride, 0.3 ml (2.1 mmol) of triethylamine, 0.36 g (2.0 mmol) of 6-amino-3H-benzoxazol-2-one, 0.8 g (2.1 mmol) of HBTU and 10 ml of dimethylformamide is stirred at room temperature for 24 hours. The reaction mixture is concentrated and the residue is purified by column chromatography using Kieselgel 60 (Merck) as adsorbent and toluene:methanol=4:1 as eluent. The product is crystallized with diethylether to yield 0.095 g (11.6%) of the title compound. Melting Point: 116-118° C. (diethylether).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
11.6%

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([CH:9]1[CH2:14][CH2:13][N:12]([CH:15]([CH3:19])[C:16]([OH:18])=[O:17])[CH2:11][CH2:10]1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:20](N(CC)CC)[CH3:21].NC1C=CC2NC(=O)OC=2C=1.CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>CN(C)C=O>[CH2:20]([O:17][C:16](=[O:18])[CH:15]([N:12]1[CH2:11][CH2:10][CH:9]([CH2:2][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:14][CH2:13]1)[CH3:19])[CH3:21] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)C1CCN(CC1)C(C(=O)O)C
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.36 g
Type
reactant
Smiles
NC1=CC2=C(NC(O2)=O)C=C1
Name
Quantity
0.8 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is purified by column chromatography
CUSTOM
Type
CUSTOM
Details
The product is crystallized with diethylether

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)OC(C(C)N1CCC(CC1)CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.095 g
YIELD: PERCENTYIELD 11.6%
YIELD: CALCULATEDPERCENTYIELD 17.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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